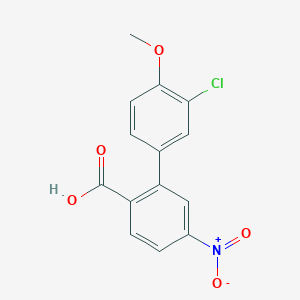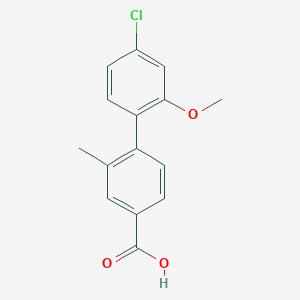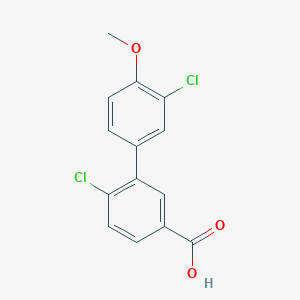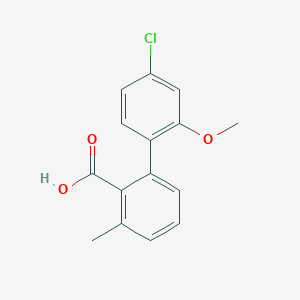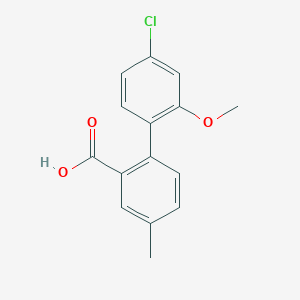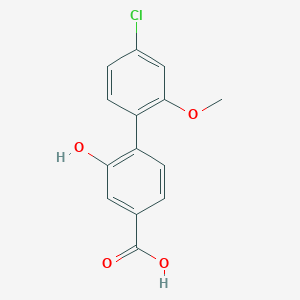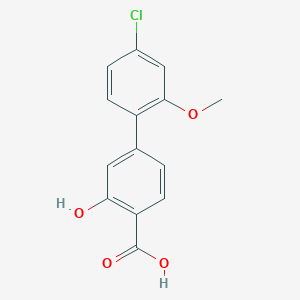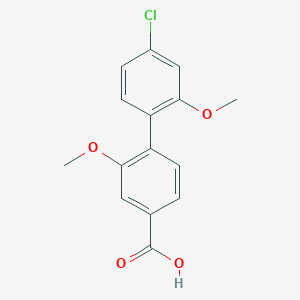
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid (4-CMPBA) is a chemical compound belonging to the class of phenolic acids. It is a white crystalline solid with a molecular weight of 265.6 g/mol and a melting point of 154-156°C. 4-CMPBA has been widely used in scientific research due to its unique properties, and is particularly useful in the synthesis of various organic compounds.
科学的研究の応用
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been widely used in scientific research due to its unique properties. It has been used as a synthetic intermediate in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been used in the synthesis of various metal complexes, such as those of cobalt, nickel, and zinc.
作用機序
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory compounds such as prostaglandins and thromboxanes. By inhibiting COX-2, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% can reduce the production of these compounds and thus reduce inflammation.
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has been found to reduce inflammation in various animal models, and has been shown to be effective in reducing pain and fever in humans. In addition, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been found to possess antioxidant properties, and has been shown to protect cells from oxidative damage.
実験室実験の利点と制限
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively non-toxic and can be handled safely in the laboratory. However, it is important to note that 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% is a strong acid and can be corrosive if not handled properly.
将来の方向性
In the future, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% may be used in the development of new drugs for the treatment of inflammation and pain. It may also be used in the development of new metal complexes for use in various industrial applications. Additionally, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% may be explored as a potential antioxidant agent for use in various medical applications. Finally, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% may be used in the development of new polymers and other materials for use in various industries.
合成法
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% can be synthesized through several different methods. The most common method is the esterification of 4-chloro-2-methoxybenzoic acid with 4-methoxyphenol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures (around 80-90°C) for several hours. Other methods for synthesizing 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% involve the use of Grignard reagents or the reaction of 4-chloro-2-methoxybenzoic acid with 4-methoxyphenol in the presence of a base catalyst such as sodium hydroxide.
特性
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-7-9(15(17)18)3-5-11(13)12-6-4-10(16)8-14(12)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYAGFKYFHCXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691080 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-19-5 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




